butyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate
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Overview
Description
The compound “tert-butyl 4-(2-oxo-2-piperazin-1-ylethyl)phenylcarbamate” is a specialty product for proteomics research . It has a molecular formula of C17H25N3O3 and a molecular weight of 319.4 .
Synthesis Analysis
The compound “4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline 1” has been synthesized via a multi-step pathway . This compound showed cytotoxic potential against two leukemia cell lines .
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, specifically pyrrolidine and piperidine derivatives, have been synthesized through asymmetric intramolecular Michael reactions. These reactions involve acyclic compounds and result in chiral building blocks useful for the enantioselective synthesis of alkaloids (Hirai et al., 1992).
Oxidative Reaction Applications
The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt) and its oxyl counterpart has expanded the toolkit for oxidative reactions in organic synthesis. These reagents offer environmentally friendly and efficient options for various oxidative transformations (Mercadante et al., 2013).
Anti-bacterial Applications
N-substituted derivatives of specific piperidinyl compounds have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents, addressing the need for novel treatments due to increasing antibiotic resistance (Khalid et al., 2016).
Electrochemical Oxidation
An electrocatalytic method employing 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl as a mediator has been developed for the oxidation of alcohols and aldehydes to carboxylic acids. This method highlights a green chemistry approach to oxidation reactions, with potential applications in the synthesis of pharmaceuticals and fine chemicals (Rafiee et al., 2018).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of the compound’s structure, it is likely that it interacts with multiple pathways within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions .
Properties
IUPAC Name |
butyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-2-3-17-36-28(35)20-11-13-21(14-12-20)29-27(34)26(33)23-18-31(24-10-6-5-9-22(23)24)19-25(32)30-15-7-4-8-16-30/h5-6,9-14,18H,2-4,7-8,15-17,19H2,1H3,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODBHJBJADXNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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